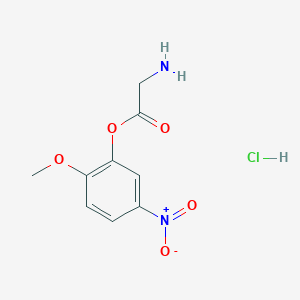

2-Methoxy-5-nitrophenyl glycinate

Description

Properties

IUPAC Name |

(2-methoxy-5-nitrophenyl) 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5.ClH/c1-15-7-3-2-6(11(13)14)4-8(7)16-9(12)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXBDXFPQVJXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165355 | |

| Record name | 2-Methoxy-5-nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153562-56-2 | |

| Record name | 2-Methoxy-5-nitrophenyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153562562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-nitrophenyl glycinate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitrophenyl glycinate is a specialized organic molecule that holds potential as a valuable building block in medicinal chemistry and organic synthesis. Its structure, incorporating a nitrophenyl ester linked to the simplest amino acid, glycine, suggests a range of possible applications, particularly in the development of novel therapeutic agents and as a reactive intermediate in complex molecular assemblies. The electron-withdrawing nature of the nitrophenyl group makes the ester susceptible to nucleophilic attack, a key feature that can be exploited in various chemical transformations. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected spectroscopic characteristics of 2-Methoxy-5-nitrophenyl glycinate, offering a foundational resource for researchers interested in utilizing this compound.

Physicochemical Properties

While extensive experimental data for 2-Methoxy-5-nitrophenyl glycinate is not widely available, its core physicochemical properties can be reliably inferred from its constituent parts: 2-methoxy-5-nitrophenol and glycine.

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 153562-56-2 | Chemical Supplier Databases |

| Molecular Formula | C₉H₁₀N₂O₅ | Based on structure |

| Molecular Weight | 226.19 g/mol | Calculated from formula |

| Appearance | Expected to be a crystalline solid | Analogy to similar nitrophenyl esters |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and moderately soluble in less polar solvents (e.g., ethyl acetate, dichloromethane). Expected to have low solubility in water. | Based on the polarity of the molecule |

| Melting Point | Not determined experimentally. Likely to be higher than its precursor, 2-methoxy-5-nitrophenol (103-107 °C), due to the addition of the glycine moiety. |

Synthesis of 2-Methoxy-5-nitrophenyl glycinate

A robust and widely applicable method for the synthesis of esters from carboxylic acids and alcohols is the Steglich esterification .[1][2][3][4] This method is particularly well-suited for this synthesis due to its mild reaction conditions, which are compatible with the functional groups present in the reactants. The proposed synthesis involves the coupling of N-tert-butoxycarbonyl (Boc)-protected glycine with 2-methoxy-5-nitrophenol in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][4] The Boc protecting group is then removed under acidic conditions to yield the final product.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-Methoxy-5-nitrophenyl glycinate via Steglich esterification.

Experimental Protocol:

Step 1: Steglich Esterification

-

To a solution of N-Boc-glycine (1.0 eq) and 2-methoxy-5-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-Methoxy-5-nitrophenyl glycinate.

Step 2: Deprotection of the N-Boc Group

-

Dissolve the purified N-Boc-2-Methoxy-5-nitrophenyl glycinate in anhydrous DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting product, 2-Methoxy-5-nitrophenyl glycinate, can be further purified by recrystallization or precipitation.

Spectroscopic Characterization

The structural confirmation of 2-Methoxy-5-nitrophenyl glycinate would rely on a combination of spectroscopic techniques. Based on the known spectral data of its precursors and related compounds, the following characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the glycine methylene protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (ortho to NO₂) | ~8.0-8.2 | d |

| Aromatic-H (ortho to O-ester) | ~7.2-7.4 | d |

| Aromatic-H (meta to both) | ~7.6-7.8 | dd |

| Methoxy (-OCH₃) | ~3.9-4.1 | s |

| Glycine (-CH₂-) | ~4.2-4.4 | s |

| Amine (-NH₂) | Broad singlet, variable | s (br) |

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~168-172 |

| Aromatic C-O | ~150-155 |

| Aromatic C-NO₂ | ~145-150 |

| Other Aromatic Carbons | ~110-130 |

| Methoxy (-OCH₃) | ~56-58 |

| Glycine (-CH₂) | ~40-43 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.[1][5][6]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C=O Stretch (ester) | 1735-1750 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| Asymmetric NO₂ Stretch | 1500-1550 | Strong |

| Symmetric NO₂ Stretch | 1330-1370 | Strong |

| C-O Stretch (ester & ether) | 1000-1300 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.19 g/mol ). The fragmentation pattern will likely involve the cleavage of the ester bond and the loss of the nitro group.[7]

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation of 2-Methoxy-5-nitrophenyl glycinate.

Chemical Reactivity and Potential Applications

The key to the reactivity of 2-Methoxy-5-nitrophenyl glycinate lies in the activated ester functionality. The electron-withdrawing nitro group on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack. This property makes it a valuable reagent in several areas:

-

Peptide Synthesis: Nitrophenyl esters are commonly used as activated esters for amide bond formation in peptide synthesis. 2-Methoxy-5-nitrophenyl glycinate could serve as a readily available glycine donor for the synthesis of dipeptides and larger peptide fragments. The reaction proceeds under mild conditions, and the 2-methoxy-5-nitrophenolate is a good leaving group.

-

Prodrug Design: The ester linkage can be designed to be cleavable by specific enzymes in vivo, releasing a therapeutic agent. The glycine moiety can improve the solubility and pharmacokinetic properties of a parent drug. The rate of hydrolysis can be tuned by modifying the electronic properties of the nitrophenyl ring.[8]

-

Bioconjugation: The activated ester can react with primary amines on the surface of proteins or other biomolecules to form stable amide bonds. This allows for the attachment of a glycine-containing linker, which can be further functionalized.

Safety and Handling

Conclusion

2-Methoxy-5-nitrophenyl glycinate is a molecule with significant potential in synthetic and medicinal chemistry. Although detailed experimental data is currently limited in the public domain, its chemical properties and reactivity can be confidently predicted based on established chemical principles and the known behavior of related compounds. The proposed synthetic route via Steglich esterification offers a practical and efficient method for its preparation. The activated nature of the nitrophenyl ester functionality makes it a versatile tool for peptide synthesis, prodrug development, and bioconjugation. This technical guide provides a solid foundation for researchers to explore the synthesis and applications of this promising chemical entity.

References

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

- Hartley, B. S. (n.d.). The reaction of p-nitrophenyl esters with chymotrypsin and insulin. PMC.

- O'Connor, C. J., & Tan, L. H. (1980). The reactivity of p-nitrophenyl esters with surfactants in nonaqueous solvents. IV. p-Nitrophenyl acetate in benzene solutions of dodecylammonium phenoxides. Australian Journal of Chemistry, 33(6), 1301-1311.

- Gao, X., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(9), 158971.

- Kross, R. D., & Fassel, V. A. (1957). Steric effects in the infra-red spectrum of aromatic nitro compounds. Journal of the American Chemical Society, 79(1), 38-41.

- Hartley, B. S. (n.d.). The reaction of p-nitrophenyl esters with chymotrypsin and insulin. PMC.

- O'Connor, C., et al. (1983). The reactivity of p-nitrophenyl esters with surfactants in apolar solvents: Part 8.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

- Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36585-36611.

- Semantic Scholar. (2021). Green Chemistry.

- BenchChem. (2025). 2-Methoxy-5-nitroaniline | 99-59-2.

- The Royal Society of Chemistry. (n.d.).

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA.

- Bundgaard, H., & Nielsen, N. M. (1987). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. International journal of pharmaceutics, 37(1-2), 135-143.

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of glycine p-nitrophenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Glycine, N-[5-(acetylamino)-2-methoxy-4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-N-(2-methoxy-2-oxoethyl)-, methyl ester. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, March 6). Esterification of Glycine. Retrieved from [Link]

-

CPAChem. (n.d.). 2-Methoxy-5-nitrophenol CAS:636-93-1 EC:211-269-0. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. US4115652A - Process for the preparation of amino-nitrophenols - Google Patents [patents.google.com]

- 6. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 7. 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline|BLD Pharm [bldpharm.com]

- 8. Benzenamine, 2-methoxy-5-nitro- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-nitrophenyl glycinate

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-Methoxy-5-nitrophenyl glycinate, a key intermediate in various research and development applications. The synthesis is presented as a two-step process involving the initial protection of glycine, followed by esterification with 2-methoxy-5-nitrophenol and subsequent deprotection. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a methodology, but also the underlying scientific rationale for the experimental choices.

Introduction

2-Methoxy-5-nitrophenyl glycinate and its derivatives are of significant interest in medicinal chemistry and organic synthesis. The presence of the nitro group on the phenyl ring makes the ester linkage susceptible to cleavage under specific conditions, rendering it a useful moiety in the design of prodrugs and cleavable linkers. The methoxy group further modulates the electronic properties of the aromatic ring. A reliable and efficient synthesis of this molecule is therefore crucial for its application in various research endeavors.

The synthetic strategy outlined herein follows a logical and well-established pathway in peptide and ester chemistry: protection, coupling, and deprotection. This approach ensures high yields and purity of the final product by minimizing side reactions.

Synthesis Overview

The synthesis of 2-Methoxy-5-nitrophenyl glycinate is most effectively achieved through a two-step process:

-

Step 1: N-Boc Protection of Glycine and Steglich Esterification. Glycine's amino group is first protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent esterification reaction. The resulting N-Boc-glycine is then coupled with 2-Methoxy-5-nitrophenol using the Steglich esterification method. This mild and efficient reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3][4]

-

Step 2: Deprotection of the N-Boc Group. The Boc protecting group is subsequently removed from the intermediate ester under acidic conditions to yield the final product, 2-Methoxy-5-nitrophenyl glycinate, typically as a hydrochloride salt.[5][6][7]

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall workflow for the synthesis of 2-Methoxy-5-nitrophenyl glycinate.

Part 1: N-Boc Protection and Steglich Esterification

The initial protection of the amino group of glycine is a critical step to ensure the selective formation of the ester. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of its introduction and the neutral to slightly basic conditions of the subsequent esterification, as well as its facile removal under acidic conditions.[5][8]

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered or sensitive to harsh conditions. The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[1][2][3]

Reaction Mechanism

The mechanism of the DMAP-catalyzed Steglich esterification is illustrated below:

Caption: Mechanism of the Steglich Esterification.

Experimental Protocol: Synthesis of N-Boc-2-Methoxy-5-nitrophenyl glycinate

Materials:

-

N-Boc-glycine

-

2-Methoxy-5-nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-Boc-glycine (1.0 eq) and 2-Methoxy-5-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N-Boc-2-Methoxy-5-nitrophenyl glycinate.

Part 2: Deprotection of the N-Boc Group

The final step in the synthesis is the removal of the Boc protecting group to yield the desired 2-Methoxy-5-nitrophenyl glycinate. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and tert-butanol.[5][6] The use of hydrochloric acid in an anhydrous organic solvent like dioxane is a common and effective method, yielding the product as its hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and purify.[9]

Experimental Protocol: Synthesis of 2-Methoxy-5-nitrophenyl glycinate hydrochloride

Materials:

-

N-Boc-2-Methoxy-5-nitrophenyl glycinate

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-2-Methoxy-5-nitrophenyl glycinate (1.0 eq) in a minimal amount of 1,4-dioxane.

-

To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain 2-Methoxy-5-nitrophenyl glycinate hydrochloride.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-Methoxy-5-nitrophenyl glycinate.

| Parameter | Step 1: Esterification | Step 2: Deprotection |

| Reactants | N-Boc-glycine, 2-Methoxy-5-nitrophenol, DCC, DMAP | N-Boc-2-Methoxy-5-nitrophenyl glycinate, HCl |

| Product | N-Boc-2-Methoxy-5-nitrophenyl glycinate | 2-Methoxy-5-nitrophenyl glycinate hydrochloride |

| Typical Yield | 85-95% | >95% |

| Purity (by HPLC) | >98% | >98% |

| Reaction Time | 12-16 hours | 1-2 hours |

| Reaction Temp. | 0 °C to Room Temperature | Room Temperature |

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 2-Methoxy-5-nitrophenyl glycinate. By employing a robust two-step strategy involving N-Boc protection, Steglich esterification, and subsequent acidic deprotection, this valuable compound can be prepared in high yield and purity. The methodologies described are well-established in organic synthesis and can be readily adapted by researchers in the field.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

How do you esterify a N-Boc protected amino acid? - ResearchGate. (2017). [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2022). [Link]

- Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 78(10), 1451-1460.

-

Organic Chemistry Portal. Steglich Esterification. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of glycine p-nitrophenyl ester. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

The Role of DMAP in Steglich Esterification and Beyond. (2026). [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]

-

Please suggest me a best recent method of esterification of N-Boc-Amino Acids? - ResearchGate. (2016). [Link]

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. scispace.com [scispace.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

Beyond the SDS: Technical Handling and Application of 2-Methoxy-5-Nitrophenyl Glycinate

Executive Summary & Chemical Identity

2-Methoxy-5-nitrophenyl glycinate is a specialized chromogenic substrate used primarily in enzymology to assay the activity of aminopeptidases and esterases with specificity for glycine. Upon enzymatic hydrolysis, it releases 2-methoxy-5-nitrophenol (5-nitroguaiacol) , a chromophore with distinct spectral properties compared to the more common p-nitrophenol.

This guide moves beyond standard safety data to provide a robust framework for synthesis, handling, and experimental application, addressing the specific instability issues inherent to activated amino acid esters.

Physicochemical Profile

| Property | Data / Description |

| Chemical Name | 2-Methoxy-5-nitrophenyl glycinate (hydrochloride salt typ.) |

| Core Structure | Glycine ester of 2-methoxy-5-nitrophenol |

| Parent Chromophore | 2-Methoxy-5-nitrophenol (CAS: 636-93-1) |

| Molecular Weight | ~226.19 g/mol (Free base); ~262.65 g/mol (HCl salt) |

| Solubility | Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in water (unless protonated). |

| Appearance | Pale yellow to off-white crystalline powder. |

| Stability | High Moisture Sensitivity. Spontaneous hydrolysis occurs at pH > 7.0. |

Hazard Identification & Toxicology (Expanded SDS)

Derived from the hydrolysis product (2-Methoxy-5-nitrophenol) and analogous amino acid esters.

GHS Classification

This compound is not fully characterized in global inventories; however, based on Structure-Activity Relationships (SAR) with nitrophenyl esters, the following precautions are mandatory.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Critical Handling Protocols

-

Moisture Control: The ester bond is labile. Storage at -20°C with desiccant is non-negotiable. Exposure to ambient humidity will lead to release of the yellow chromophore, invalidating assay baselines.

-

Solvent Choice: Do not dissolve in aqueous buffers for stock storage. Prepare high-concentration stocks (e.g., 100 mM) in anhydrous DMSO or DMF .

-

Spontaneous Hydrolysis: In basic media (pH > 8.0), the background hydrolysis rate increases exponentially. Always include a "No-Enzyme" control in assays to subtract this background.

Synthesis & Preparation Strategy

For researchers requiring de novo synthesis due to commercial unavailability.

Reaction Logic

The synthesis utilizes a standard Steglich esterification or Mixed Anhydride coupling between N-Boc-Glycine and 2-Methoxy-5-nitrophenol , followed by acidolytic deprotection.

Figure 1: Synthetic pathway for the production of the glycinate ester substrate.

Protocol Highlights

-

Coupling: React 1.0 eq of N-Boc-Glycine with 1.0 eq of 2-Methoxy-5-nitrophenol using DCC (1.1 eq) and catalytic DMAP in anhydrous DCM.

-

Purification: The Boc-intermediate is lipophilic. Purify via silica gel chromatography (Hexane/EtOAc) to remove urea byproducts.

-

Deprotection: Treat the purified intermediate with 4M HCl in Dioxane for 1 hour. The product usually precipitates as the hydrochloride salt. Wash with cold ether to remove residual phenol.

Application: Enzymatic Assay & Kinetics

The primary utility of this compound is the colorimetric determination of enzyme activity (e.g., Glycine Aminopeptidase).[3]

Mechanism of Action

The enzyme attacks the carbonyl carbon of the glycine ester, releasing the 2-methoxy-5-nitrophenolate anion. This leaving group is electronically distinct from p-nitrophenol; the methoxy group at the ortho position often induces a bathochromic shift (red-shift) and alters the pKa, potentially allowing assays at slightly lower pH values than standard p-nitrophenol assays.

Figure 2: Enzymatic hydrolysis mechanism and signal generation.

Standardized Assay Protocol

Objective: Determine the specific activity of a protease sample.

-

Reagent Preparation:

-

Buffer: 50 mM Tris-HCl or HEPES, pH 7.8, containing 10 mM CaCl₂ (if metalloprotease).

-

Substrate Stock: 100 mM in dry DMSO.

-

Working Solution: Dilute stock to 1-5 mM in Buffer immediately before use.

-

-

Determination of Extinction Coefficient (

):-

Crucial Step: Do not rely on literature values for generic nitrophenols.

-

Dissolve pure 2-methoxy-5-nitrophenol (CAS 636-93-1) in the assay buffer.

-

Measure Absorbance at

(typically 400–460 nm) at various concentrations. -

Calculate

using Beer-Lambert Law (

-

-

Kinetic Measurement:

-

Blank: 900 µL Buffer + 100 µL Substrate Working Solution.

-

Sample: 890 µL Buffer + 10 µL Enzyme + 100 µL Substrate Working Solution.

-

Detection: Monitor

at the determined

-

-

Calculation:

Disposal & Environmental Considerations

-

Waste Stream: Halogenated organic waste (if using DCM for synthesis) or Non-halogenated organic waste (assay mixtures).

-

Neutralization: The active ester can be destroyed by treating waste with 1M NaOH (hydrolysis to glycine and nitrophenol) before disposal, though the nitrophenol component remains toxic to aquatic life.

-

Ecotoxicity: Phenolic derivatives are generally toxic to aquatic organisms (Category 2/3). Do not release into municipal drains.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxy-5-nitrophenol (CAS 636-93-1).[1][4]Link

-

PubChem. (2025).[1] Compound Summary: 2-Methoxy-5-nitrophenol.[1][5] National Library of Medicine. Link

-

Gomori, G. (1954).[6] Chromogenic substrates for aminopeptidase.[6][7] Proceedings of the Society for Experimental Biology and Medicine. Link

-

Santa Cruz Biotechnology. (2025). Aminopeptidase Substrates: General Chemistry and Application.Link

-

A2B Chem. (2025).[8] Methyl n-(2-methoxy-5-nitrophenyl)-n-(methylsulfonyl)glycinate (Structural Analog Data).Link

Sources

- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Aminopeptidase Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-Methoxy-5-nitrophenol - Safety Data Sheet [chemicalbook.com]

- 5. 2-Methoxy-5-nitrophenol | CAS 636-93-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Chromogenic substrates for aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminopeptidase Substrates › PeptaNova [peptanova.de]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enzymatic Assay Development using 2-Methoxy-5-nitrophenyl Glycinate

The following Application Note and Protocol is designed for researchers utilizing 2-Methoxy-5-nitrophenyl glycinate (MNPG) in enzymatic assays. This guide synthesizes chemical principles with practical assay development strategies, specifically addressing the unique physicochemical properties of the 2-methoxy-5-nitrophenol leaving group.

Introduction & Mechanistic Basis[1]

2-Methoxy-5-nitrophenyl glycinate (MNPG) is a chromogenic ester substrate primarily used to determine the activity of esterases and proteases with esterolytic activity (e.g., chymotrypsin, subtilisin, or general carboxylesterases).

Unlike the ubiquitous p-nitrophenyl (pNP) substrates, MNPG releases 2-methoxy-5-nitrophenol (also known as 5-nitroguaiacol) upon enzymatic hydrolysis. This leaving group possesses distinct electronic properties due to the ortho-methoxy substituent, which influences both its pKa and spectral characteristics.

Reaction Mechanism

The assay relies on the enzyme-catalyzed hydrolysis of the ester bond. The reaction proceeds in two distinct physicochemical phases:

-

Enzymatic Hydrolysis: The enzyme attacks the carbonyl carbon of the glycinate moiety, releasing free glycine and protonated 2-methoxy-5-nitrophenol.

-

Chromophore Ionization: The released phenol deprotonates to form the phenolate anion , which is the highly colored species detectable at 405–420 nm.

Critical Consideration (The pKa Shift): The pKa of 2-methoxy-5-nitrophenol is approximately 8.3 , significantly higher than that of p-nitrophenol (pKa ~7.15).

-

Implication: At physiological pH (7.0–7.4), the released product is largely protonated (colorless).

-

Strategy: This substrate is best suited for alkaline enzymes (pH > 8.0) or discontinuous (stop-and-read) assays where the reaction is quenched with high-pH buffer to maximize signal.

Advantages of MNPG

-

Specificity Profiling: Differentiates enzymes sensitive to steric hindrance at the leaving group position (ortho-substitution).

-

Spectral Resolution: The methoxy group can induce a bathochromic shift (red-shift), potentially reducing interference from yellow-colored compounds in crude lysates compared to standard pNP assays.

-

Stability: Often exhibits improved spontaneous hydrolysis stability compared to simple phenyl esters.

Material Properties & Preparation

| Property | Specification |

| Chemical Name | 2-Methoxy-5-nitrophenyl glycinate (Ester) |

| CAS Number | 153562-56-2 |

| Molecular Weight | ~226.19 g/mol |

| Leaving Group | 2-Methoxy-5-nitrophenol (5-Nitroguaiacol) |

| Leaving Group pKa | ~8.31 |

| Absorbance Max ( | 405 nm (broad peak, can be read up to 420 nm) |

| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. |

Stock Solution Preparation

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is recommended to prevent spontaneous hydrolysis.

-

Concentration: Prepare a 100 mM master stock.

-

Weigh: 22.6 mg of MNPG.

-

Dissolve: Add 1.0 mL of anhydrous DMSO. Vortex until fully dissolved.

-

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for 3–6 months if kept dry.

Experimental Protocol

This protocol describes a Discontinuous (Stop-and-Read) Assay , which is the most robust method for MNPG due to its high pKa.

Reagents Setup

-

Assay Buffer (Reaction): 50 mM HEPES or Tris-HCl, pH 7.4 (or optimum pH for your specific enzyme).

-

Stop Solution (Quenching): 0.1 M NaOH or 1.0 M Glycine-NaOH, pH 10.5. High pH is mandatory to ionize the phenol.

-

Enzyme Solution: Dilute target enzyme (e.g., Esterase, Protease) in Assay Buffer.

-

Substrate Working Solution: Dilute 100 mM DMSO stock to 2 mM in Assay Buffer immediately before use.

Assay Workflow (96-Well Plate Format)

| Step | Action | Volume | Notes |

| 1 | Blank Setup | 100 µL | Add Assay Buffer to "Blank" wells. |

| 2 | Sample Setup | 100 µL | Add Enzyme Solution to "Test" wells. |

| 3 | Pre-Incubation | - | Incubate plate at 37°C for 5-10 mins to equilibrate. |

| 4 | Substrate Addition | 50 µL | Add 2 mM MNPG Working Solution to all wells (Final conc: ~0.67 mM). |

| 5 | Reaction | - | Incubate at 37°C for defined time (e.g., 30 min). |

| 6 | Quenching | 100 µL | Add Stop Solution (pH 10.5) to ALL wells. |

| 7 | Development | - | Wait 2 minutes for full color development (Yellow/Orange). |

| 8 | Measurement | - | Read Absorbance at 405 nm . |

Continuous Assay Option (Alkaline Enzymes Only)

If your enzyme operates at pH 8.5 or higher (e.g., Alkaline Proteases), you can monitor the reaction continuously.

-

Buffer: 50 mM Tris-HCl or Glycine-NaOH, pH 9.0.

-

Method: Read Absorbance at 405 nm every 30 seconds for 10 minutes.

-

Note: Sensitivity will be approximately 80% of maximum due to incomplete ionization (pH 9.0 vs pKa 8.3).

Data Analysis & Calculation

To quantify specific activity, use the Beer-Lambert Law:

-

Calculate

: Subtract the Blank OD (spontaneous hydrolysis) from the Test OD. -

Determine Concentration (

):-

(Extinction Coefficient): Approximately 12,000

- (Pathlength): ~0.6 cm for 250 µL in a standard 96-well plate.

-

(Extinction Coefficient): Approximately 12,000

-

Calculate Enzyme Activity (Units):

Visualizations

Reaction Mechanism & Logic Flow

This diagram illustrates the hydrolysis pathway and the critical pH-dependent ionization step required for detection.

Caption: Mechanism of MNPG hydrolysis. Note the requirement for alkaline quenching to convert the protonated phenol (pKa 8.3) into the detectable phenolate anion.

Assay Workflow Architecture

A step-by-step logic gate for executing the protocol.

Caption: Decision tree for MNPG assay execution. The "Stop & Read" path is recommended for neutral pH enzymes due to the leaving group's high pKa.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Spontaneous hydrolysis of ester. | Prepare working solution immediately before use. Keep DMSO stock anhydrous. |

| Low Signal | Incomplete ionization of chromophore. | Ensure Stop Solution pH is >10.[1]0. The pKa is ~8.3; pH 10 ensures >98% ionization. |

| Precipitation | Substrate insolubility in aqueous buffer. | Do not exceed 5% DMSO final concentration. If precipitating, lower substrate concentration to 0.5 mM. |

| Non-Linear Rates | Enzyme instability or substrate depletion. | Reduce enzyme concentration or incubation time. Ensure <10% substrate conversion. |

References

-

Chemical Properties of Nitrophenols

-

Title: Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry.[1]

- Source: Collection of Czechoslovak Chemical Communic

- Relevance: Establishes the stability and detection parameters of the 2-methoxy-5-nitrophenol leaving group.

-

URL:[Link]

-

-

Photochemical & Spectral Data

- Title: Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)

- Source: Journal of the American Chemical Society (Cited in ResearchG

- Relevance: details the pKa (~8.3 for the phenol, ~3.7 for nitronic intermediates) and spectral properties of the 2-methoxy-5-nitro moiety.

-

URL:[Link]

-

Compound Verification

Sources

- 1. CCCC 1994, Volume 59, Issue 8, Abstracts pp. 1761-1771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3.us-gov-west-1.amazonaws.com [s3.us-gov-west-1.amazonaws.com]

- 4. amt.copernicus.org [amt.copernicus.org]

- 5. Munitions Constituents – Photolysis - Enviro Wiki [enviro.wiki]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

Application Note: A High-Throughput Chromogenic Assay for Detecting Chymotrypsin Activity Using 2-Methoxy-5-nitrophenyl glycinate

Abstract

This application note details a robust and sensitive method for the kinetic determination of chymotrypsin activity using the chromogenic substrate, 2-Methoxy-5-nitrophenyl glycinate. The protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening applications in academic research and drug development. We provide a comprehensive guide covering the underlying principles of the assay, detailed step-by-step protocols for reagent preparation and experimental execution, and guidance on data analysis. The causality behind critical experimental parameters is explained to ensure scientific rigor and reproducibility.

Introduction: The Principle of Chromogenic Enzyme Assays

The quantification of enzyme activity is a cornerstone of biochemical and pharmacological research. Chromogenic assays offer a straightforward and continuous method for monitoring enzyme kinetics.[1] These assays employ a substrate that is colorless or has low absorbance at a specific wavelength. Upon enzymatic action, a chromophore is released, leading to a measurable change in absorbance.[2] The rate of color formation is directly proportional to the enzyme's activity.[3]

In this application, we utilize 2-Methoxy-5-nitrophenyl glycinate as a substrate for chymotrypsin. Chymotrypsin, a serine protease, primarily cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, phenylalanine, and tryptophan.[2] However, it also exhibits secondary specificity and esterase activity, allowing it to hydrolyze ester bonds, including those involving glycine.[2][4]

The enzymatic reaction proceeds as follows: the chymotrypsin catalyzes the hydrolysis of the ester bond in 2-Methoxy-5-nitrophenyl glycinate. This cleavage releases glycine and the yellow-colored 2-Methoxy-5-nitrophenolate ion. The increase in absorbance at 405 nm, due to the formation of 2-Methoxy-5-nitrophenolate, is monitored over time to determine the reaction velocity.

Figure 1. Enzymatic cleavage of 2-Methoxy-5-nitrophenyl glycinate.

Materials and Reagents

| Reagent/Material | Recommended Specifications | Storage |

| α-Chymotrypsin (from bovine pancreas) | TPCK-treated, ≥40 units/mg protein | -20°C |

| 2-Methoxy-5-nitrophenyl glycinate | ≥98% purity | 4°C, desiccated |

| Tris-HCl | Molecular biology grade | Room Temperature |

| Calcium Chloride (CaCl₂) | Anhydrous, ≥96% | Room Temperature |

| Hydrochloric Acid (HCl) | 1 M solution | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Room Temperature |

| 96-well clear, flat-bottom microplates | Non-treated polystyrene | Room Temperature |

| Microplate reader | Capable of reading absorbance at 405 nm and maintaining a constant temperature | N/A |

Detailed Experimental Protocols

Reagent Preparation

Expert Insight: The choice of buffer and the inclusion of calcium ions are critical for optimal chymotrypsin activity and stability. Tris-HCl provides a stable pH environment within the optimal range for chymotrypsin (pH 7.5-8.5). Calcium ions are known to stabilize the enzyme's conformation and protect it from autolysis.[2]

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Dissolve 2.22 g of CaCl₂ in the same solution.

-

Adjust the pH to 8.0 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C for up to one month.

-

-

Substrate Stock Solution (100 mM):

-

Dissolve 24.22 mg of 2-Methoxy-5-nitrophenyl glycinate in 1 mL of anhydrous DMSO.

-

Vortex until fully dissolved.

-

Prepare fresh on the day of the experiment. Due to the limited aqueous solubility of the substrate, a DMSO stock is necessary.

-

-

Chymotrypsin Stock Solution (1 mg/mL):

-

Carefully weigh out 1 mg of α-chymotrypsin powder.

-

Dissolve in 1 mL of ice-cold 1 mM HCl.

-

Gently mix by inversion. Do not vortex to avoid denaturation.

-

Prepare fresh and keep on ice. For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Experimental Workflow

The following protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate.

Figure 2. A step-by-step experimental workflow for the chymotrypsin assay.

Assay Procedure

-

Prepare Enzyme Working Solutions:

-

On the day of the experiment, dilute the 1 mg/mL chymotrypsin stock solution with ice-cold Assay Buffer to obtain a series of working concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, and 0 µg/mL for a blank).

-

-

Set up the 96-well Plate:

-

Add 10 µL of each chymotrypsin working solution to triplicate wells.

-

Add 170 µL of Assay Buffer to each well.

-

Include a "substrate blank" control containing 180 µL of Assay Buffer and no enzyme.

-

-

Pre-incubation:

-

Place the plate in the microplate reader and pre-incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Prepare a working substrate solution by diluting the 100 mM stock solution in Assay Buffer to a final desired concentration (e.g., a 10 mM working solution for a final assay concentration of 1 mM).

-

Add 20 µL of the working substrate solution to each well to start the reaction. The final volume in each well will be 200 µL.

-

-

Kinetic Measurement:

-

Immediately start monitoring the absorbance at 405 nm every 30 seconds for 10-15 minutes at 37°C.

-

Data Analysis and Interpretation

The rate of the enzymatic reaction (V) is determined by the slope of the linear portion of the absorbance versus time curve.

Calculation of Enzyme Activity:

The activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume)

Where:

-

ΔAbs/min: The rate of change in absorbance at 405 nm per minute.

-

Total Volume: The final reaction volume in the well (in mL).

-

ε (Molar Extinction Coefficient): The molar extinction coefficient of 2-Methoxy-5-nitrophenol at pH 8.0 is approximately 9,600 M⁻¹cm⁻¹.

-

Path Length: The light path length through the well (typically 1 cm for a standard 96-well plate).

-

Enzyme Volume: The volume of the enzyme solution added to the well (in mL).

Trustworthiness through Self-Validation:

To ensure the reliability of the results, the following controls are essential:

-

No-Enzyme Control (Substrate Blank): This well contains the substrate and buffer but no enzyme. It accounts for any non-enzymatic hydrolysis of the substrate. The rate of absorbance increase in this well should be negligible and subtracted from the rates of the experimental wells.

-

No-Substrate Control (Enzyme Blank): This well contains the enzyme and buffer but no substrate. It accounts for any background absorbance from the enzyme solution.

-

Linearity of the Reaction: The reaction rate should be linear over the measurement period. A decrease in the rate over time may indicate substrate depletion or enzyme instability. It is crucial to use the initial linear phase for accurate rate calculations.

Representative Results

The following table shows representative data for the chymotrypsin activity assay.

| Chymotrypsin Concentration (µg/mL) | Initial Rate (ΔAbs/min) |

| 100 | 0.152 |

| 50 | 0.078 |

| 25 | 0.040 |

| 12.5 | 0.021 |

| 6.25 | 0.011 |

| 0 (Blank) | 0.001 |

The data demonstrates a clear correlation between the concentration of chymotrypsin and the initial reaction rate, confirming the validity of the assay for quantifying enzyme activity.

Conclusion

The chromogenic assay using 2-Methoxy-5-nitrophenyl glycinate provides a sensitive, continuous, and high-throughput compatible method for measuring chymotrypsin activity. The detailed protocol and guidelines presented in this application note are designed to ensure robust and reproducible results for researchers in various fields, including enzymology, drug discovery, and diagnostics.

References

-

PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

Wikipedia. (n.d.). Alpha-amino-acid esterase. Retrieved from [Link]

- Schellenberger, V., et al. (1993). Hydrolysis of peptide esters by different enzymes. Amino acids, 4(4), 413-422.

- Harris, J. M., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.

- O'Donoghue, A. J., et al. (2012). Global identification of peptidase specificity by multiplex substrate profiling.

-

Expasy. (n.d.). PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. Retrieved from [Link]

- Yoshida, N., Yamamoto, T., & Izumiya, N. (1968). Action of chymotrypsin on synthetic substrates. VII. Hydrolysis of oligopeptides containing glycine and tyrosine. Archives of biochemistry and biophysics, 123(1), 166-171.

-

Science.gov. (n.d.). esterase hydrolysis activity: Topics. Retrieved from [Link]

-

Slideshare. (n.d.). Chymotrypsin Serine Protease Mechanism. Retrieved from [Link]

-

Reddit. (n.d.). Chymotrypsin Specificity. Retrieved from [Link]

- PubMed. (1968). Action of chymotrypsin on synthetic substrates. VII. Hydrolysis of oligopeptides containing glycine and tyrosine. Archives of Biochemistry and Biophysics, 123(1), 166-71.

- PNAS. (1990). Substrate specificity of trypsin investigated by using a genetic selection. Proceedings of the National Academy of Sciences, 87(17), 6659-6663.

-

Digital Commons @ Trinity. (2011). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Retrieved from [Link]

-

Stanford Medicine. (n.d.). Activity-Based Profiling of Proteases. Retrieved from [Link]

-

MDPI. (2022). Substrate Specificity and Peptide Motif Preferences of β-Lytic and L5 Proteases from Lysobacter spp. Revealed by LC–MS/MS Analysis. Retrieved from [Link]

-

PMC. (n.d.). Four guidelines to identify bona fide protease–substrate pairs. Retrieved from [Link]

-

PMC. (n.d.). Methods for the proteomic identification of protease substrates. Retrieved from [Link]

-

PubMed. (n.d.). Hydrolysis of peptide esters by different enzymes. Retrieved from [Link]

Sources

Technical Deep Dive: Optimizing Assay Conditions for 2-Methoxy-5-nitrophenyl Glycinate

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-Methoxy-5-nitrophenyl glycinate (MNPG) . This compound serves two primary roles in biochemical research: as a "caged" glycine (photolabile precursor) for neurophysiological studies and as a highly labile chromogenic esterase substrate .

The following guide prioritizes the critical instability of MNPG at physiological pH, providing a validated buffer strategy to decouple spontaneous hydrolysis from experimental signal.

Executive Summary & Physicochemical Profile[1]

2-Methoxy-5-nitrophenyl glycinate (MNPG) is an ester conjugate of glycine and the chromophore 2-methoxy-5-nitrophenol (MNP) . Its utility is defined by the lability of the ester bond, which is susceptible to both photolysis (UV irradiation) and nucleophilic attack (hydrolysis).

Unlike standard p-nitrophenyl esters, the 2-methoxy substituent introduces steric and electronic effects that alter the hydrolysis rate and the spectral properties of the leaving group.

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Implication for Assay Design |

| Molecular Weight | ~226.19 g/mol | Prepare stocks in anhydrous DMSO or Methanol. |

| Leaving Group | 2-Methoxy-5-nitrophenol (MNP) | Chromophore : Absorbance shifts upon deprotonation. |

| Leaving Group pKa | ~8.3 (Predicted/Experimental) | At pH 7.4, MNP is partially protonated. Detection sensitivity is pH-dependent. |

| Hydrolysis t1/2 (pH 7.1) | ~6.1 minutes (Fast) | CRITICAL: Solutions must be prepared immediately before use. |

| Hydrolysis t1/2 (pH 4.0) | ~3.0 hours (Stable) | CRITICAL: Stock/Storage buffers must be acidic. |

| Photolysis Yield | Quantum Yield | Efficient uncaging with 300–360 nm UV pulse. |

Buffer Optimization Strategy

The "optimal" buffer condition for MNPG is a dynamic system . You cannot use a single static buffer for storage and assay due to the rapid spontaneous hydrolysis at neutral pH.

The "Two-Phase" Buffer System

To maintain reagent integrity while enabling physiological assays, you must utilize a Storage Phase (Acidic) and a Reaction Phase (Neutral/Physiological).

Phase A: Stock & Storage Buffer (Stabilization)

-

Objective: Inhibit spontaneous ester hydrolysis.

-

Composition: 10 mM Sodium Acetate or Citrate Buffer.

-

pH: 4.0 .[1]

-

Solvent: For high concentrations (>10 mM), dissolve MNPG in anhydrous DMSO first, then dilute into acidic buffer if aqueous stock is strictly necessary (DMSO stock preferred).

-

Why: At pH 4.0, the concentration of hydroxide ions is negligible, extending the half-life from minutes to hours/days.

Phase B: Assay/Reaction Buffer (Activation)

-

Objective: Support enzyme activity or biological receptor function while minimizing "mixing dead time."

-

Composition: HEPES (20-50 mM) or Krebs-Ringer Solution.

-

pH: 7.1 – 7.4 .

-

Additives:

-

Chelators: EDTA (1 mM) if studying non-metalloproteases (prevents metal-catalyzed hydrolysis).

-

No Primary Amines: Avoid Tris buffer if possible, as the free amine can act as a nucleophile, accelerating background hydrolysis (aminolysis). HEPES or MOPS is superior.

-

Experimental Protocols

Protocol 1: Determination of Spontaneous Hydrolysis Rate (Background Subtraction)

Rationale: Before any enzymatic or photolysis assay, you must quantify the background degradation rate to avoid false positives.

Materials:

-

Stock: 100 mM MNPG in DMSO.

-

Buffer: 50 mM HEPES, pH 7.4, 25°C.

-

Detection: Spectrophotometer (Abs

= 405–420 nm).

Step-by-Step:

-

Baseline: Blank the spectrophotometer with HEPES buffer.

-

Injection: Inject MNPG stock into the cuvette to a final concentration of 100 µM.

-

Mixing: Invert rapidly (do not vortex excessively to avoid bubbles). Time

is the moment of injection. -

Acquisition: Monitor Absorbance (405 nm) continuously for 20 minutes.

-

Analysis: Fit the curve to a First-Order Exponential Rise to Max :

-

Extract

(spontaneous rate constant). This is your background noise floor.

-

Protocol 2: Enzymatic Assay (Stopped-Flow or Rapid Mix)

Rationale: Because MNPG hydrolyzes in ~6 minutes at pH 7.1, standard 30-minute incubations are invalid. A continuous kinetic assay is required.

Workflow:

-

Enzyme Prep: Equilibrate enzyme in HEPES pH 7.4 at 37°C.

-

Substrate Prep: Keep MNPG stock (in DMSO) on ice.

-

Initiation: Add MNPG to Enzyme solution (Final solvent < 1%).

-

Measurement: Immediately monitor

(Initial Rate,-

Note: Do not collect data beyond 3 minutes, as substrate depletion via spontaneous hydrolysis becomes significant.

-

-

Correction:

Protocol 3: Photolysis (Uncaging) Verification

Rationale: Confirming the release of Glycine and MNP upon UV exposure.

-

Setup: Prepare 1 mM MNPG in Acetate Buffer pH 4.0 (to ensure stability during setup).

-

Spectrum Scan: Measure UV-Vis spectrum (250–500 nm). Note

of the ester. -

Irradiation: Expose sample to UV light (365 nm LED or Xe-Arc lamp) for defined intervals (e.g., 10 ms pulses or 10 s continuous).

-

Re-Scan: Observe the appearance of the 2-methoxy-5-nitrophenol peak (red-shifted compared to the ester) and the decrease of the MNPG peak.

-

Note: To fully visualize the MNP leaving group, you may need to adjust an aliquot to pH > 8.5 after photolysis to deprotonate the phenol.

-

Mechanism & Workflow Visualization

The following diagram illustrates the competing pathways (Thermal vs. Photo-induced vs. Enzymatic) and the critical pH control points.

Caption: Workflow for MNPG handling. Red path indicates instability risks; Blue/Green paths represent assay modes.

Troubleshooting & Critical Considerations

| Issue | Probable Cause | Solution |

| High Background Signal | Spontaneous hydrolysis in stock solution. | Check stock pH. If aqueous, ensure pH < 4.0. If DMSO, ensure anhydrous grade. |

| Low Sensitivity | pH of assay is below pKa of leaving group (~8.3). | The MNP chromophore is protonated (colorless) at neutral pH. Option A: Perform continuous assay at pH 7.4 but accept lower extinction coefficient. Option B: Stop aliquots with 0.1 M NaOH (pH > 10) to fully develop color. |

| Non-Linear Kinetics | Substrate depletion via hydrolysis. | Reduce assay time window to < 2 minutes. Increase substrate concentration (if solubility permits). |

| Precipitation | Low solubility of MNPG in aqueous buffer. | Limit final DMSO concentration to 1-5%. Use a surfactant (0.01% Triton X-100) if compatible with the enzyme. |

References

-

Hess, G. P., et al. (1993). "Photolysis of a protecting group for the carboxyl function of neurotransmitters within 3 microseconds and with product quantum yield of 0.2."[1] Proceedings of the National Academy of Sciences, 90(21), 10271-10275.

-

Abbruzzetti, S., et al. (2005). "Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution." Journal of the American Chemical Society, 127(27), 9865-9874.[2] (Provides comparative data on the 2-methoxy-5-nitrophenyl leaving group kinetics).

-

IUPAC. "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series. (Reference for Nitrophenol pKa values).

Sources

Validation & Comparative

Technical Comparison Guide: 2-Methoxy-5-nitrophenyl Glycinate vs. p-Nitrophenyl Substrates

The following guide provides an in-depth technical comparison between 2-Methoxy-5-nitrophenyl glycinate and standard p-nitrophenyl (pNP) substrates .

This analysis reveals a critical functional divergence: while pNP substrates are the industry standard for kinetic enzyme assays, 2-Methoxy-5-nitrophenyl (MNP) glycinate is primarily designed as a photocaged precursor for the spatial and temporal control of glycine release, rather than for monitoring enzymatic activity.

Executive Summary

-

p-Nitrophenyl (pNP) Glycinate: The "Gold Standard" for colorimetric quantification of esterase and protease activity. It relies on the release of p-nitrophenol (pNP), a resonance-stabilized chromophore with a pKa (~7.15) ideal for physiological pH monitoring.

-

2-Methoxy-5-nitrophenyl (MNP) Glycinate: A specialized photolabile (caged) compound. While it can be hydrolyzed enzymatically, its primary application is the UV-induced uncaging of glycine for neurophysiological studies. As a chromogenic substrate, it is inferior to pNP due to the higher pKa (~8.3–8.7) of its leaving group, rendering it nearly colorless at neutral pH.

Molecular & Mechanistic Analysis[1]

The Leaving Group Physics

The utility of these substrates is dictated by the physicochemical properties of the phenol released upon hydrolysis (or photolysis).

| Feature | p-Nitrophenyl (pNP) | 2-Methoxy-5-nitrophenyl (MNP) |

| Leaving Group | 4-Nitrophenol | 2-Methoxy-5-nitrophenol (5-Nitroguaiacol) |

| Structure | Nitro group para to hydroxyl | Nitro group meta to hydroxyl; Methoxy ortho |

| pKa | 7.15 | 8.3 – 8.7 |

| Ionization at pH 7.4 | ~64% (Strong Yellow Signal) | < 10% (Weak/Colorless Signal) |

| 405 nm | ~410–420 nm (Broad tail <450 nm) | |

| Primary Mechanism | Nucleophilic Acyl Substitution (Hydrolysis) | Photochemical Cleavage (Norrish Type II like) |

Reaction Pathways

The following diagram illustrates the divergent pathways. pNP substrates follow a linear enzymatic hydrolysis. MNP substrates introduce a bifurcated pathway: they are susceptible to both enzymatic hydrolysis (often considered "leakage") and UV photolysis (the intended mechanism).

Caption: Reaction pathways comparing the enzymatic specificity of pNP substrates vs. the dual susceptibility (Photochemical + Enzymatic) of MNP substrates.

Performance Comparison Data

Sensitivity in Kinetic Assays

pNP is superior. Because the pKa of 2-Methoxy-5-nitrophenol is high (~8.5), it remains protonated (colorless) at physiological pH. To measure activity with MNP, you would need to perform a discontinuous assay : stop the reaction with strong alkali (pH > 10) to deprotonate the leaving group and read absorbance.

-

pNP: Allows continuous monitoring at pH 7.0–8.0.

-

MNP: Requires endpoint detection (quench with NaOH) or assay at pH > 9.0 (which may denature many enzymes).

Stability and Background

MNP is less stable and light-sensitive.

-

Spontaneous Hydrolysis: Both esters are prone to spontaneous hydrolysis in water. However, MNP esters have been reported to exhibit "limited stability at neutral pH," leading to high background signal in enzymatic assays.

-

Photostability: MNP is designed to degrade under UV light. Ambient lab lighting (fluorescent tubes) can cause slow uncaging, introducing experimental error (drift) that does not exist with pNP.

Interference

MNP poses spectral risks. The methoxy group in MNP shifts the absorbance spectrum. While pNP has a clean peak at 405 nm, nitroguaiacols (like the MNP leaving group) often have broader absorption tails. If your biological sample (e.g., cell lysate) absorbs in the UV-blue region, MNP byproducts may overlap more significantly than pNP.

Experimental Protocols

Protocol A: Standard Enzyme Kinetics (using pNP-Glycinate)

For determining

-

Preparation:

-

Dissolve p-Nitrophenyl Glycinate in dry DMSO to 100 mM (Stock).

-

Prepare Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.

-

-

Workflow:

-

Dilute Stock to 0.1 – 2.0 mM in Assay Buffer (pre-warmed to 37°C).

-

Add 10 µL enzyme solution to 190 µL substrate in a 96-well microplate.

-

Immediately read Absorbance at 405 nm in kinetic mode (read every 30s for 10 min).

-

-

Calculation:

-

Use the extinction coefficient of p-nitrophenol (

at pH > 8; at pH 7.5, adjust -

Rate =

.

-

Protocol B: Photolysis / Uncaging (using MNP-Glycinate)

For releasing glycine to trigger receptors (e.g., in patch-clamp studies).

-

Preparation:

-

Dissolve MNP-Glycinate in DMSO (protect from light!).

-

Dilute into physiological saline (e.g., ACSF) immediately before use.

-

-

Workflow:

-

Perfuse tissue/cells with MNP-Glycinate solution (kept in dark).

-

Trigger: Deliver a pulse of UV light (300–360 nm) using a flash lamp or laser.

-

Mechanism: The MNP group absorbs the photon, undergoes an intramolecular rearrangement (acinitro intermediate), and cleaves the ester bond, releasing free Glycine and the nitroso-ketone byproduct.

-

-

Validation:

-

Measure the electrophysiological response (current) immediately following the flash.

-

Troubleshooting & Validation

Critical Control: The "Dark" Hydrolysis Check

If you are forced to use MNP-Glycinate for an enzymatic assay (e.g., due to specific binding requirements), you must validate the spontaneous hydrolysis rate.

Protocol:

-

Prepare 1 mM MNP-Glycinate in buffer (pH 7.4).

-

Split into two cuvettes:

-

Sample A: Wrap in aluminum foil (Dark).

-

Sample B: Exposed to ambient lab light.

-

-

Incubate for 60 mins.

-

Add NaOH to both (final pH > 10) to develop color.

-

Result: If Sample B >> Sample A, your substrate is photodegrading. If Sample A has high absorbance, the ester is chemically unstable.

Decision Matrix

Use the following logic to select your substrate:

Caption: Decision matrix for selecting between pNP and MNP based on experimental intent.

References

-

Marriott, G. (1998). Caged Compounds. Methods in Enzymology, Vol. 291. Academic Press. (Describes the synthesis and photolysis properties of 2-methoxy-5-nitrophenyl esters).

-

Zima, J., et al. (1994). Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol... by Differential Pulse Voltammetry. Collection of Czechoslovak Chemical Communications. (Provides spectral and pKa data for the leaving groups).

-

Hessler, E.J., et al. (1976).[1] The Journal of Organic Chemistry. Vol 41, No 10. (Discusses the chemistry of methoxy-nitro-phenyl derivatives).

-

NEB Technical Guide. p-Nitrophenyl Phosphate (PNPP) Assay Protocol. (Standard protocol for p-nitrophenyl based kinetics).

Sources

Chromogenic vs. Fluorogenic: A Technical Comparison of 2-Methoxy-5-nitrophenyl Glycinate and Fluorescent Substrates

Topic: 2-Methoxy-5-nitrophenyl Glycinate vs. Fluorescent Substrates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the characterization of hydrolytic enzymes—specifically esterases and proteases with esterase activity—the choice of substrate dictates the assay's sensitivity, throughput, and susceptibility to interference.

2-Methoxy-5-nitrophenyl glycinate (MNP-Gly) represents a specialized class of chromogenic substrates . It functions via the enzymatic release of 2-methoxy-5-nitrophenol (5-nitroguaiacol), a distinct chromophore with spectral properties that differentiate it from the ubiquitous

Fluorescent substrates (typically 4-methylumbelliferyl or AMC derivatives) offer superior sensitivity but introduce complexities regarding inner-filter effects and quenching.

The Verdict: Use MNP-Gly for kinetic profiling in complex, turbid mixtures where high substrate concentrations are required to saturate enzymes (

Mechanism of Action

Understanding the chemical basis of detection is prerequisites for troubleshooting assay artifacts.

Chromogenic Mechanism (MNP-Gly)

MNP-Gly is an ester-linked substrate. Upon hydrolytic cleavage by the target enzyme (e.g., Carboxylesterase, EC 3.1.1.1), the reaction yields glycine and the chromophore 2-methoxy-5-nitrophenol .

-

Reaction:

-

Signal Generation: The leaving group, 2-methoxy-5-nitrophenol, exhibits a pH-dependent absorbance shift. Under alkaline conditions (pH > 8.0), the phenolic proton dissociates, forming the highly colored phenolate anion.

-

Spectral Advantage: The methoxy substituent induces a bathochromic (red) shift compared to unsubstituted

-nitrophenol, potentially moving the detection window away from the interference of yellow plasma components (bilirubin) or culture media.

Fluorogenic Mechanism (e.g., 4-MU-Gly)

The direct fluorescent equivalent is 4-Methylumbelliferyl glycinate (4-MU-Gly) .

-

Reaction:

-

Signal Generation: The released 4-methylumbelliferone (4-MU) is weakly fluorescent at neutral pH but highly fluorescent upon ionization (pH > 8.0).

-

Excitation/Emission:

.

Figure 1: Dual-pathway mechanism illustrating the hydrolytic cleavage of chromogenic vs. fluorogenic glycinate substrates.[1]

Critical Performance Metrics

The following data summarizes the operational differences between MNP-Gly and standard fluorescent substrates.

Table 1: Comparative Performance Data

| Feature | 2-Methoxy-5-nitrophenyl Glycinate (Chromogenic) | Fluorescent Substrates (4-MU / AMC) |

| Detection Mode | Absorbance (OD) | Fluorescence Intensity (RFU) |

| Primary Wavelengths | ||

| Sensitivity (LOD) | Low | Low nM to pM range ( |

| Dynamic Range | 2-3 logs (Beer-Lambert Law limits) | 4-5 logs |

| pKa of Leaving Group | ~8.31 (Requires pH > 8.5 for max signal) | ~7.8 (4-MU) |

| Interference | Turbidity, Hemoglobin, Bilirubin | Quenching, Autofluorescence, Inner Filter Effect |

| Cost Efficiency | High (Cheaper instrumentation) | Moderate (Requires Fluorometer) |

| Kinetic Suitability | Excellent for | Risk of inner filter effect at high conc. |

Technical Insight: The pKa Factor

A critical, often overlooked parameter is the pKa of the leaving group.

-

2-Methoxy-5-nitrophenol (pKa ~8.31) : This is significantly higher than

-nitrophenol (pKa ~7.15). -

Implication: At physiological pH (7.4), MNP is largely protonated (colorless). To achieve maximum sensitivity, you must perform a discontinuous assay (stop-and-read) using a strong base (e.g., NaOH or Glycine-NaOH, pH 10-11) to force ionization. Continuous kinetic monitoring at pH 7.4 will suffer from reduced molar absorptivity (

).

Experimental Protocols

Protocol A: Discontinuous Assay with MNP-Glycinate

Best for: Routine activity checks, inhibitor screening (IC50) in simple buffers.

Materials:

-

Buffer: 50 mM HEPES or Tris-HCl, pH 7.4.

-

Substrate Stock: 100 mM MNP-Glycinate in DMSO (Store at -20°C).

-

Stop Solution: 0.1 M Glycine-NaOH, pH 10.5.

Workflow:

-

Preparation: Dilute Substrate Stock to 1-5 mM in Assay Buffer.

-

Incubation: Add 10

L Enzyme + 90 -

Reaction: Incubate at 37°C for defined time (e.g., 30 min).

-

Termination: Add 100

L Stop Solution . The color should develop instantly (Yellow/Orange). -

Measurement: Read Absorbance at 460 nm (or 405 nm if 460 nm filter unavailable, with reduced sensitivity).

-

Quantification: Calculate product concentration using the extinction coefficient (

) of 2-methoxy-5-nitrophenol (determined via standard curve under identical pH conditions).

Protocol B: Kinetic Assay with Fluorescent Substrate (4-MU-Gly)

Best for: Low-activity samples, HTS, detecting subtle kinetic changes.

Materials:

-

Buffer: 50 mM HEPES, pH 7.4 (Avoid phosphate if possible, as it can quench some fluorophores).

-

Substrate Stock: 10 mM 4-MU-Glycinate in DMSO.

-

Standard: 4-Methylumbelliferone (free acid) for calibration.

Workflow:

-

Preparation: Dilute Substrate to 50-100

M in Assay Buffer. -

Setup: Add 50

L Enzyme to a black 96-well plate (to prevent cross-talk). -

Initiation: Inject 50

L Substrate Solution. -

Monitoring: Immediately read Fluorescence (

) every 30-60 seconds for 20 minutes at 37°C. -

Analysis: Plot RFU vs. Time. Calculate slope (V0) from the linear portion.

-

Note: If the slope curves off early, substrate depletion or inner filter effect (at high conc.) is occurring.

-

Decision Matrix: When to Use Which?

Do not default to fluorescence simply because it is "more modern." Use the right tool for the biochemical context.

Figure 2: Strategic decision tree for selecting between MNP-Glycinate and Fluorescent substrates based on assay constraints.

Key Considerations

-

Inner Filter Effect (IFE): Fluorescent substrates absorb light. At high concentrations (required to determine

if -

Quenching: Small molecule drugs in a screening library often have fluorescent properties or quenching abilities. MNP-Glycinate absorbance readouts are less susceptible to these specific artifacts than fluorescence.

-

Spectral Overlap: If your sample contains GFP or other fluorescent reporters, the broad emission of 4-MU might overlap. MNP-Glycinate's simple absorbance readout avoids this channel conflict.

References

-

PubChem. (2025).[1] 2-Methoxy-5-nitrophenol (Compound Summary).[1][2][3][4][5] National Library of Medicine. [Link]

-

Biosyntan GmbH. (2025).[1] Fluorescently Labeled Protease Substrates: Advantages of Rhodamine and Coumarin systems.[Link]

Sources

- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 4. 2-Methoxy-5-nitrophenol | CAS 636-93-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-Methoxy-5-nitrophenol | 636-93-1 [amp.chemicalbook.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.